molecular formula C17H19NS B2529189 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide CAS No. 72997-85-4

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide

Cat. No. B2529189
CAS RN: 72997-85-4
M. Wt: 269.41
InChI Key: ZUGUCIGSLBBYSG-UHFFFAOYSA-N
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Description

The compound 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a derivative of carbothioamide, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to a thioamide group (C=S). Carbothioamides are known for their biological activities and are often used as intermediates in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of carbothioamide derivatives typically involves multiple steps, starting from readily available starting materials. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile. This process included bromination, oxyalkylation, and thioamidation, with the final structure confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) . Although the specific synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Carbothioamide derivatives exhibit interesting molecular structures due to their potential for hydrogen bonding and other intermolecular interactions. For example, the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was found to participate in various hydrogen bonding contacts, including N–H…O=C, N–H…OMe, and N–H…S interactions . These interactions can significantly influence the molecular conformation and crystal packing of the compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of carbothioamides can vary widely depending on their specific substituents and molecular structure. For instance, the solubility, melting point, and stability can be influenced by the presence of different functional groups and their arrangement within the molecule. The compound N1-phenylhydrazine-1,2-bis(carbothioamide) was characterized by spectral and elemental analyses, which are common techniques used to determine the properties of such compounds . These analyses can provide insights into the electronic structure, purity, and molecular geometry of the compound.

Scientific Research Applications

Synthesis and Bactericidal Activities

Research demonstrates the synthesis and bactericidal activities of novel derivatives related to 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide. For instance, novel pyrazole-1-carbothioamide derivatives have been synthesized and shown to exhibit bactericidal activity against several bacterial strains such as E. coli and P. vulgaris, suggesting their potential in developing new antimicrobial agents (Liu Xin et al., 2006).

Antimicrobial Evaluation

Another study focuses on the synthesis of new 5-(2-hydroxyphenyl)-3-(4-(phenylthio)phenyl)-1H-pyrazole-2(5H)-carbothioamide analogues, which were evaluated for their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, indicating their potential use in developing new treatments for infections caused by bacteria and fungi (Asha V. Chate et al., 2012).

Synthesis and Chemical Analysis

The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the production of biologically active compounds like febuxostat, underlines the role of 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide derivatives in facilitating the development of new chemical entities. This research provides insights into synthetic methods and optimization for producing these compounds with potential applications in various pharmaceutical and chemical industries (Qinqin Wang et al., 2016).

Structural and Crystallographic Studies

Investigations into the crystal structure and Hirshfeld surface analysis of related compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, provide valuable information on their molecular interactions, crystal packing, and potential applications in material science and drug design. These studies contribute to our understanding of the structural basis for the chemical and biological properties of these compounds (K. Kumara et al., 2017).

Antidepressant Activity Evaluation

The synthesis and evaluation of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for their antidepressant activity underline the potential therapeutic applications of these compounds. Such research highlights the intersection of chemical synthesis and pharmacological testing, aiming to discover new treatments for depressive disorders (B. Mathew et al., 2014).

Safety And Hazards

This involves studying the toxicity of the compound, its effects on the human body and the environment, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


For a comprehensive analysis, you would typically refer to scientific literature and databases. If you’re affiliated with a research institution, you might have access to databases like SciFinder, Reaxys, PubMed, etc. Otherwise, you can use public databases like Google Scholar, PubChem, ChemSpider, etc. Please note that interpreting some of this information might require a background in chemistry or a related field. If you need help with a specific aspect of the analysis, feel free to ask!


properties

IUPAC Name

4-(4-butylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUCIGSLBBYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide

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